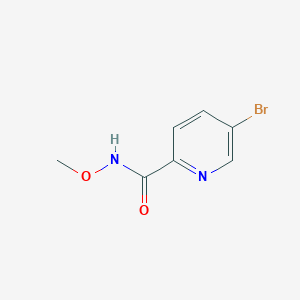

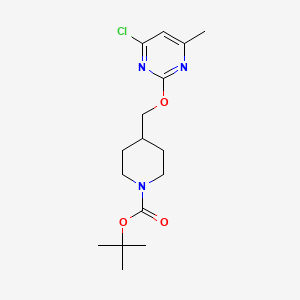

5-bromo-N-methoxypyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-bromo-N-methoxypyridine-2-carboxamide, is a derivative of pyridine carboxamide with potential pharmacological properties. It is related to compounds that have been studied for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors, which are significant in the context of neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis route for a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported. This synthesis involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by regioselective methoxylation, oxidation, nucleophilic substitution, and bromination to yield the desired product . Although the exact synthesis of this compound is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a compound with a brominated aromatic ring similar to our compound of interest, has been elucidated, revealing non-coplanar arrangements and intermolecular interactions within the crystal lattice . These structural insights are valuable for understanding the conformational preferences and potential intermolecular interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of brominated pyridine derivatives is often explored in the context of further functionalization. For instance, 5-bromoindazole-3-carboxylic acid methylester has been used as a precursor for arylation and amidation reactions to yield complex heterocyclic structures . Similarly, 5-bromo-2-methoxypyridine has been used as a starting material for the synthesis of functionalized pyridines and bicyclic lactams . These studies suggest that this compound could also undergo various chemical transformations, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine carboxamides are influenced by their molecular structure. The introduction of a bromine atom and methoxy group can affect the lipophilicity, which in turn can influence the binding affinity to biological targets . The presence of these functional groups can also impact the boiling point, melting point, solubility, and stability of the compound. Although specific data on this compound is not provided, insights can be drawn from structurally related compounds.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a building block in the synthesis of various bioactive compounds .

Mode of Action

It is often used as a precursor in the synthesis of other compounds, suggesting that its primary role may be as an intermediate in chemical reactions .

Biochemical Pathways

As a building block in the synthesis of other compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to .

Pharmacokinetics

As a synthetic intermediate, its bioavailability would largely depend on the properties of the final compound it is used to synthesize .

Result of Action

As a synthetic intermediate, its effects would be largely determined by the bioactive compounds it is used to synthesize .

Action Environment

As a synthetic intermediate, these factors would likely depend on the conditions under which it is used in chemical reactions .

properties

IUPAC Name |

5-bromo-N-methoxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-10-7(11)6-3-2-5(8)4-9-6/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLZEXWBPMXEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=NC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

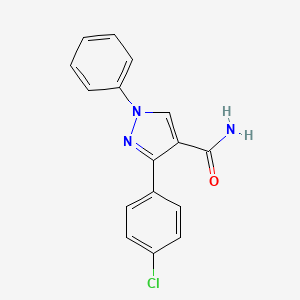

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

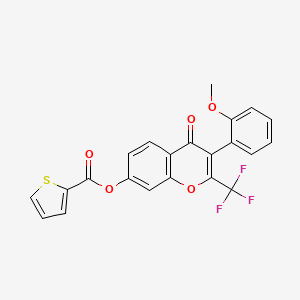

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)